

Spectroscopic Analysis of 4-Bromo-1-Butene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1-butene

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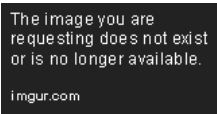
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **4-bromo-1-butene**. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of analytical workflows and structure-spectra correlations.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-bromo-1-butene**, providing a reference for its structural characterization.

¹H NMR Spectroscopic Data

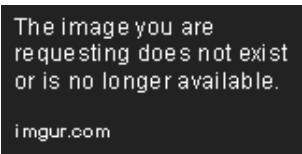
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Structure	Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
	H-1 (a, b)	5.05 - 5.20	m	Jac (cis) = 6-12 Hz Jab (gem) = 0-3 Hz
H-2	5.75 - 5.95	m	Jac (trans) = 12-18 Hz	
H-3	~2.5	m	Jab (vicinal) = 6-8 Hz	
H-4	~3.4	t	Jba (vicinal) = 6-8 Hz	

Note: The vinyl hydrogens (H-1a, H-1b, and H-2) form a complex multiplet. The chemical shifts for the methylene hydrogens adjacent to the double bond (H-3) and the bromine atom (H-4) are approximate.^[1]

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃)

Chemical Structure	Carbon Assignment	Chemical Shift (δ) ppm
	C-1 (=CH ₂)	~117
C-2 (=CH)	~135	
C-3 (-CH ₂ -)	~37	
C-4 (-CH ₂ Br)	~33	

IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3075 - 3085	=C-H stretch	Medium
2920 - 2980	C-H stretch (sp ³)	Strong
1640 - 1650	C=C stretch	Medium-Weak
910 - 990	=C-H bend (out-of-plane)	Strong
690 - 515	C-Br stretch	Medium-Strong

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of a liquid sample such as **4-bromo-1-butene**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of **4-bromo-1-butene** for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Sample Filtration and Transfer:
 - Prepare a filter pipette by placing a small plug of glass wool into a Pasteur pipette.
 - Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - The final liquid column in the NMR tube should be approximately 4-5 cm high.
- Data Acquisition:

- Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.
- Place the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- Tune and match the probe to the appropriate nucleus (^1H or ^{13}C).
- Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and acquire the spectrum.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

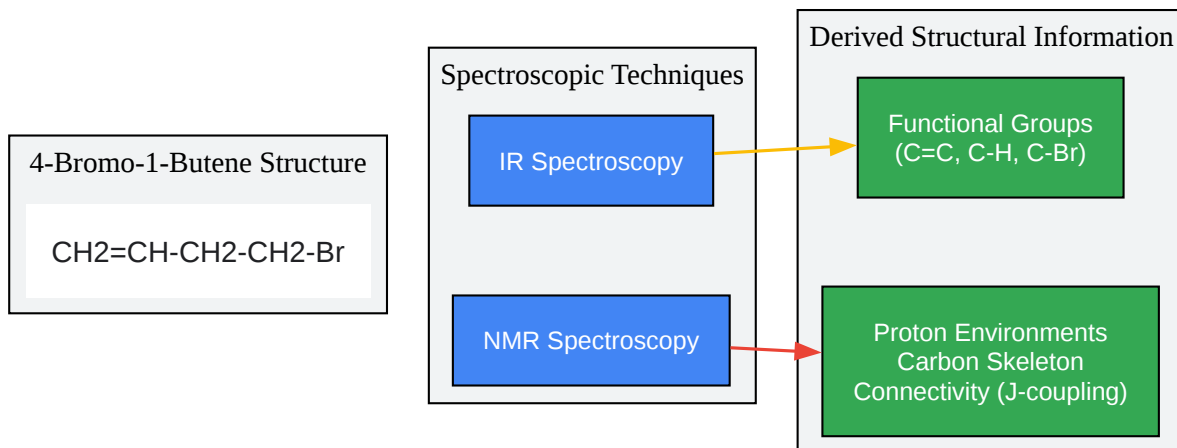
IR Spectroscopy (Neat Liquid Film) Protocol

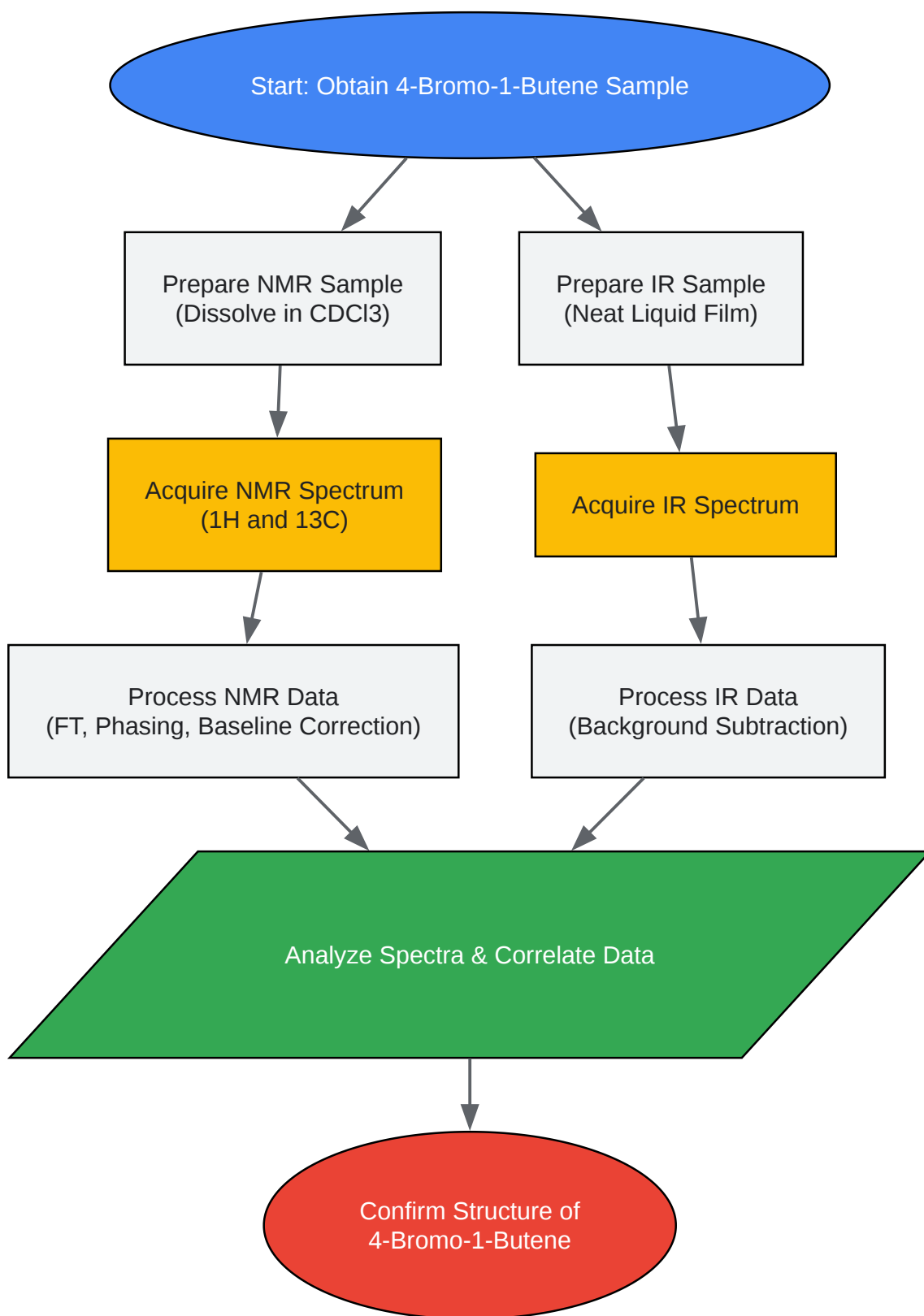
- Sample Preparation:
 - Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.
 - Using a pipette, place one or two drops of neat **4-bromo-1-butene** onto the center of one salt plate.
- Creating the Liquid Film:
 - Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.
 - Acquire the sample spectrum.

- The resulting spectrum will show the infrared absorption of the neat liquid.
- Cleaning:
 - After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., isopropanol or chloroform) and return them to the desiccator. Do not use water as it will dissolve the salt plates.

Visualizations

The following diagrams illustrate the relationship between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.





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References

- 1. Interpretation of HNMR of 4-bromo-1-butene (Figure J) Figure J: $\{ \}^{\{1\}} \backslash ..$ [askfilo.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-1-Butene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b139220#spectroscopic-data-for-4-bromo-1-butene-nmr-and-ir\]](https://www.benchchem.com/product/b139220#spectroscopic-data-for-4-bromo-1-butene-nmr-and-ir)

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